

Spectroscopic Profile of Hex-2-yn-1-ol: A Technical Guide

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Compound of Interest

Compound Name: **Hex-2-yn-1-ol**

Cat. No.: **B147304**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Hex-2-yn-1-ol** (CAS No: 764-60-3), a valuable building block in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Core Spectroscopic Data

The following sections present the key spectroscopic data for **Hex-2-yn-1-ol**, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The proton (¹H) and carbon-13 (¹³C) NMR data provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectral Data of **Hex-2-yn-1-ol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.22	d (doublet)	2H	H-1 (-CH ₂ OH)
~2.15	t (triplet)	2H	H-4 (-C≡C-CH ₂ -)
~1.70	s (singlet)	1H	OH
~1.49	sextet	2H	H-5 (-CH ₂ -CH ₃)
~0.95	t (triplet)	3H	H-6 (-CH ₃)

Note: The exact chemical shifts, multiplicities, and coupling constants can vary depending on the solvent and spectrometer frequency. The data presented is a representative interpretation.

¹³C NMR Spectral Data of **Hex-2-yn-1-ol**

Chemical Shift (δ) ppm	Carbon Assignment
~85.5	C-3 (-C≡C-)
~78.5	C-2 (-C≡C-)
~51.5	C-1 (-CH ₂ OH)
~22.0	C-5 (-CH ₂ -CH ₃)
~20.5	C-4 (-C≡C-CH ₂ -)
~13.5	C-6 (-CH ₃)

Note: The assignments are based on typical chemical shift values for alkynyl alcohols.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[\[1\]](#)

Key IR Absorption Bands for **Hex-2-yn-1-ol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3370	Strong, Broad	O-H stretch (alcohol)
~2960, 2930, 2870	Medium-Strong	C(sp ³)-H stretch (alkyl)
~2230	Weak-Medium	C≡C stretch (internal alkyne)
~1020	Strong	C-O stretch (primary alcohol)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The data presented is for electron ionization (EI).

Major Fragmentation Peaks in the Mass Spectrum of **Hex-2-yn-1-ol**

m/z	Relative Intensity	Possible Fragment Ion
98	Moderate	[M] ⁺ (Molecular Ion)
83	Moderate	[M - CH ₃] ⁺
69	High	[M - C ₂ H ₅] ⁺ or [M - CHO] ⁺
55	High	[C ₄ H ₇] ⁺
41	High	[C ₃ H ₅] ⁺
39	High	[C ₃ H ₃] ⁺

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for **Hex-2-yn-1-ol**.

NMR Spectroscopy Protocol

- Sample Preparation: A solution of **Hex-2-yn-1-ol** is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,

CDCl_3) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

- Instrumentation: ^1H and ^{13}C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition: The ^1H NMR spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition: The ^{13}C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon environment. A larger number of scans is usually required due to the lower natural abundance of the ^{13}C isotope. The spectral width should encompass the expected range for all carbon atoms (typically 0-220 ppm).
- Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0 ppm. Integration of the ^1H NMR signals is performed to determine the relative number of protons.

IR Spectroscopy Protocol

- Sample Preparation: As **Hex-2-yn-1-ol** is a liquid, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates. [1] The plates are then gently pressed together to form a uniform thin film.
- Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
- Background Spectrum: A background spectrum of the empty salt plates is recorded to subtract any atmospheric and instrumental interferences.
- Sample Spectrum: The salt plates with the sample are placed in the spectrometer's sample holder, and the spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

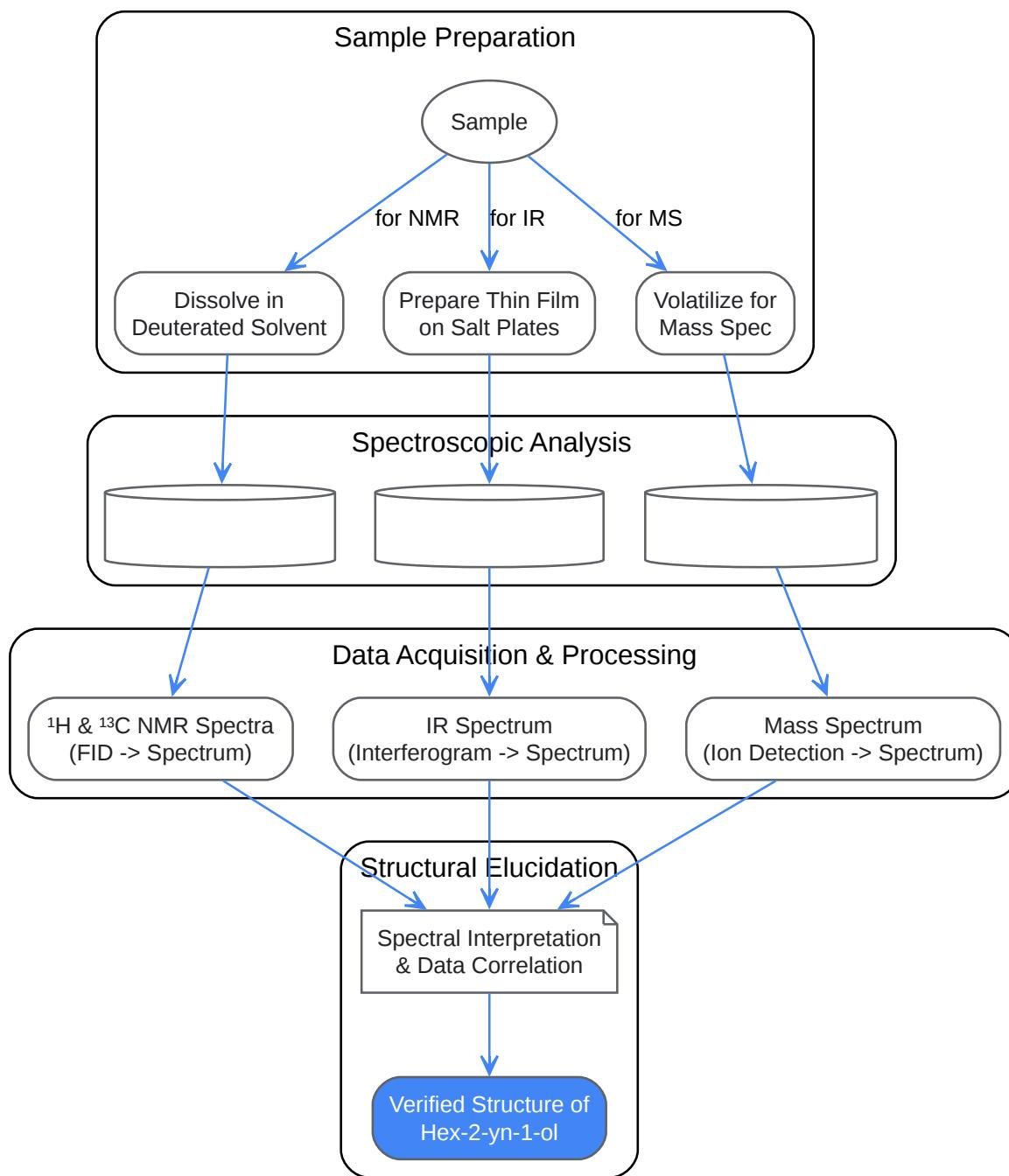
- Data Analysis: The resulting spectrum, plotted as transmittance or absorbance versus wavenumber (cm^{-1}), is analyzed to identify the characteristic absorption bands of the functional groups present in the molecule.

Mass Spectrometry Protocol

- Sample Introduction: A small amount of **Hex-2-yn-1-ol** is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities. For direct injection, the sample is volatilized in the ion source.
- Ionization: Electron ionization (EI) is a common method for volatile compounds. The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and subsequent fragmentation.
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Interpretation: The resulting mass spectrum, a plot of relative ion abundance versus m/z , is analyzed to identify the molecular ion peak and the fragmentation pattern, which provides structural information about the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Hex-2-yn-1-ol**.



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Caption: Workflow for Spectroscopic Analysis of **Hex-2-yn-1-ol**.

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References

- 1. 2-Hexyn-1-ol [webbook.nist.gov]
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